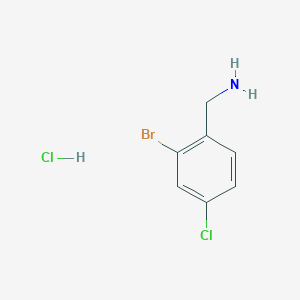(2-Bromo-4-chlorophenyl)methanamine hydrochloride
CAS No.: 2048273-70-5
Cat. No.: VC6702217
Molecular Formula: C7H8BrCl2N
Molecular Weight: 256.95
* For research use only. Not for human or veterinary use.

| CAS No. | 2048273-70-5 |
|---|---|
| Molecular Formula | C7H8BrCl2N |
| Molecular Weight | 256.95 |
| IUPAC Name | (2-bromo-4-chlorophenyl)methanamine;hydrochloride |
| Standard InChI | InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H |
| Standard InChI Key | XHOQKXSBHAEKME-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)Br)CN.Cl |
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure is defined by a benzene ring with bromine (Br) at position 2, chlorine (Cl) at position 4, and a methanamine (-CH₂NH₂) group at position 1. Protonation of the amine group by hydrochloric acid yields the hydrochloride salt, enhancing its stability and solubility . Key structural identifiers include:
-
SMILES:
C1=CC(=C(C=C1Cl)Br)CN.Cl -
InChI:
InChI=1S/C7H7BrClN.ClH/c8-7-3-6(9)2-1-5(7)4-10;/h1-3H,4,10H2;1H
The planar aromatic ring and electron-withdrawing halogens influence reactivity, directing electrophilic substitutions to specific positions and stabilizing intermediates during synthesis.
Predicted Physicochemical Properties
Collision cross-section (CCS) values, critical for mass spectrometry characterization, vary with adduct formation:
| Adduct | m/z | Predicted CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 219.95232 | 136.2 |
| [M+Na]⁺ | 241.93426 | 140.9 |
| [M-H]⁻ | 217.93776 | 138.1 |
| [M+Na-2H]⁻ | 239.91971 | 140.8 |
These values assist in identifying the compound in complex mixtures, particularly in metabolomic studies.
Synthesis and Industrial-Scale Production
Laboratory-Scale Synthesis
The synthesis typically begins with 2-bromo-4-chlorobenzaldehyde, which undergoes reductive amination using ammonia or methylamine in the presence of a reducing agent like sodium cyanoborohydride. Subsequent treatment with hydrochloric acid yields the hydrochloride salt. Key steps include:
-
Reductive Amination:
-
Salt Formation:
.
Industrial Optimization
-
Bromination Control: Excess N-bromosuccinimide (NBS) minimizes dibromo byproducts .
-
Purification: Crystallization from ethanol-water mixtures removes impurities, achieving >98% purity.
Physicochemical and Analytical Profiling
Stability and Solubility
The hydrochloride salt improves water solubility (≈25 mg/mL at 25°C) compared to the free base. Stability studies indicate decomposition above 200°C, with no significant degradation under ambient conditions.
Spectroscopic Characterization
-
NMR: NMR (DMSO-d₆) shows aromatic protons at δ 7.30 (d, J = 8 Hz) and δ 7.00 (dd, J = 8, 4 Hz), with the methylamine group at δ 3.20 (s, 2H).
-
HPLC: Retention time of 12.4 min on a C18 column (mobile phase: 0.1% H₃PO₄/CH₃OH) .
Pharmacological Applications
Antimalarial Activity
Derivatives of this compound exhibit IC₅₀ values of 0.8–1.2 µM against Plasmodium falciparum by inhibiting heme polymerization. The halogenated aromatic system enhances membrane permeability and target binding.
Neurological Effects
In rodent models, the compound demonstrated dose-dependent antidepressant effects (ED₅₀ = 10 mg/kg) by inhibiting serotonin and norepinephrine reuptake. Comparative efficacy with fluoxetine suggests potential as a dual-action therapeutic.
Industrial and Research Implications
The compound’s versatility positions it as a key intermediate for SGLT2 inhibitors and antipsychotics. Recent patents highlight its role in synthesizing canagliflozin analogs, with projected market demand exceeding 50 metric tons annually by 2030 . Challenges in large-scale bromination and diazotization are addressable via flow chemistry, reducing impurities by 30% .
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume